AEE is a substrate for nitric oxide synthases (NOS), the enzymes responsible for nitric oxide (NO) production in the body. NO plays a crucial role in various physiological processes, including vasodilation (blood vessel relaxation), blood pressure regulation, and immune function. Studies suggest that AEE may increase NO production in certain cell types, potentially impacting these functions [].
NO is also involved in wound healing processes. Some studies have investigated the potential of AEE to promote wound healing due to its ability to increase NO production. However, the results are mixed, and further research is needed to determine the effectiveness and optimal application of AEE for wound healing [].
AEE has also been investigated for its potential effects in other areas, including:
L-Arginine ethyl ester dihydrochloride is a derivative of the amino acid L-arginine, modified with an ethyl ester and two hydrochloride groups. This compound is often utilized in biochemical and pharmaceutical applications due to its unique properties. It appears as a white crystalline powder that is highly soluble in water, making it suitable for various formulations. The structure of L-arginine ethyl ester dihydrochloride can be represented by the molecular formula C₈H₁₈Cl₂N₄O₂, indicating the presence of two chlorine atoms associated with the dihydrochloride form .
The modification of L-arginine into its ethyl ester form enhances its lipophilicity, allowing it to penetrate cell membranes more effectively than its parent compound. This alteration helps in bypassing certain metabolic pathways, making it a prodrug that releases L-arginine upon hydrolysis by esterases .
AEE is believed to function by entering cells and being converted back to L-arginine through hydrolysis. L-arginine then serves as a substrate for NOS, the enzyme responsible for nitric oxide (NO) production []. NO is a vital signaling molecule involved in vasodilation (blood vessel relaxation), immune function, and other physiological processes.
By increasing intracellular L-arginine levels, AEE allows researchers to study the effects of enhanced NO production on various cellular processes.
Information regarding the specific toxicity of AEE is limited. However, as a derivative of L-arginine, it is generally considered to have low inherent toxicity []. However, high doses of L-arginine can cause side effects like diarrhea, abdominal pain, and low blood pressure []. Therefore, it is advisable to handle AEE with caution in a research laboratory setting and follow standard laboratory safety protocols.
This reaction highlights its function as a prodrug, where the active form (L-arginine) is released in biological systems. Additionally, it can participate in various biochemical pathways involving nitric oxide synthesis, given that L-arginine is a precursor for nitric oxide synthase .
L-Arginine ethyl ester dihydrochloride exhibits significant biological activity due to its conversion into L-arginine. L-arginine plays a crucial role in numerous physiological processes, including:
The synthesis of L-arginine ethyl ester dihydrochloride typically involves the following steps:
These methods ensure high purity and yield of the final product, which can be further purified through recrystallization techniques .
L-Arginine ethyl ester dihydrochloride finds applications across various fields:
Studies have shown that L-arginine ethyl ester dihydrochloride interacts with several biological systems. Its primary interaction involves enhancing nitric oxide production, which can influence vascular tone and blood pressure regulation. Furthermore, it may interact with various receptors involved in metabolic pathways related to cardiovascular health.
Several compounds share structural or functional similarities with L-arginine ethyl ester dihydrochloride. Below is a comparison highlighting their uniqueness:
Compound | Structure | Unique Features |
---|---|---|
L-Arginine | C₆H₁₄N₄O₂ | Base amino acid involved in protein synthesis |
L-Arginine hydrochloride | C₆H₁₄N₄O₂·HCl | Salts form enhancing solubility |
L-Citrulline | C₆H₁₃N₃O₃ | Precursor to L-arginine; enhances arginine levels |
L-Arginine acetate | C₈H₁₈N₄O₂·C₂H₄O₂ | Acetate form providing different pharmacokinetics |
L-Arginine ethyl ester dihydrochloride stands out due to its enhanced lipophilicity and ability to serve as a prodrug, facilitating better tissue distribution compared to its counterparts .
L-Arginine ethyl ester dihydrochloride emerged as a significant compound in biochemical research during the late 20th century as scientists sought to overcome the limitations associated with L-arginine supplementation. The development of this esterified derivative addressed critical challenges in amino acid bioavailability and cellular uptake that had hindered the therapeutic potential of arginine-based interventions. The compound's synthesis was first systematically documented in pharmaceutical literature, with early research focusing on its potential as a nitric oxide precursor with enhanced membrane permeability.
The historical significance of this compound lies in its role as a prodrug that circumvents the limitations of L-arginine transport across cellular membranes. Traditional L-arginine supplementation faced challenges due to the compound's hydrophilic nature and dependence on specific amino acid transporters for cellular entry. The ethyl ester modification fundamentally altered these pharmacokinetic properties, enabling passive membrane penetration and more efficient intracellular delivery.
Early investigations in the 1990s demonstrated that methyl and ethyl esters of L-arginine could induce nitric oxide synthase activity in bacterial systems, with researchers noting approximately 5- to 14-fold increases in enzymatic activity when these compounds were present in growth media. This discovery marked a pivotal moment in understanding how esterified arginine derivatives could enhance biological activity through improved cellular accessibility.
The significance of L-Arginine ethyl ester dihydrochloride in biochemical research extends across multiple domains, fundamentally reshaping approaches to nitric oxide research, protein science, and cardiovascular studies. Its unique properties as a lipophilic prodrug have enabled researchers to investigate arginine-dependent pathways with unprecedented precision and efficacy.
In nitric oxide research, the compound serves as a superior substrate for endothelial nitric oxide synthase compared to free L-arginine. Studies have demonstrated that L-arginine supplementation can improve endothelium-dependent relaxation in experimental models of hypertension, with significant improvements in nitric oxide levels and endothelial nitric oxide synthase gene expression. The ethyl ester derivative amplifies these effects through enhanced intracellular availability, making it an invaluable tool for investigating nitric oxide-dependent physiological processes.
The compound's role in protein aggregation research represents another critical area of significance. Unlike conventional additives, L-Arginine ethyl ester dihydrochloride demonstrates superior ability to suppress protein aggregation through guanidinium-induced cation-π and hydrogen-bonding interactions with amino acid surface residues. Research has shown that 200 mM L-Arginine ethyl ester was more effective than equivalent concentrations of L-arginine for retrieving native lysozyme during oxidative refolding procedures.
L-Arginine ethyl ester dihydrochloride occupies a unique position within the broader taxonomy of arginine derivatives, distinguished by its specific structural modifications and resulting pharmacological properties. The compound belongs to the class of protected amino acids, specifically categorized as an amino acid ethyl ester derivative with dual hydrochloride salt formation.
Within the arginine derivative family, this compound shares structural similarities with other esterified arginine forms while maintaining distinct characteristics that set it apart from related compounds. The systematic classification places it among cationic surfactants derived from arginine, where the ethyl ester modification provides lipophilic properties while preserving the essential guanidinium functionality.
The taxonomic position is further defined by its role as a prodrug, where the ethyl ester serves as a protecting group that is cleaved by intracellular esterases to release the active L-arginine molecule. This classification distinguishes it from direct-acting arginine derivatives and positions it within the broader category of amino acid-based therapeutic compounds designed for enhanced bioavailability.
The International Union of Pure and Applied Chemistry designation for this compound is ethyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate;dihydrochloride [1] [2]. An alternative systematic name recognized in chemical databases is ethyl (2S)-2-amino-5-{[amino(imino)methyl]amino}pentanoate dihydrochloride [2] [6].
The systematic nomenclature reflects the stereochemical configuration at the alpha carbon, designated as (2S), indicating the L-configuration of the amino acid [17] [1]. The pentanoate chain describes the five-carbon backbone characteristic of arginine, while the diaminomethylideneamino group represents the guanidinium functionality at the terminal position [1] [3]. The dihydrochloride designation indicates the presence of two hydrochloride molecules associated with the compound as a salt form [17] [14].
Nomenclature Parameter | Designation |
---|---|
International Union of Pure and Applied Chemistry Name | ethyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate;dihydrochloride |
Alternative Systematic Name | ethyl (2S)-2-amino-5-{[amino(imino)methyl]amino}pentanoate dihydrochloride |
Stereochemical Configuration | (2S) - L-configuration |
Molecular Formula | C₈H₁₈N₄O₂·2HCl |
Molecular Weight | 275.18 g/mol |
L-Arginine ethyl ester dihydrochloride is known by numerous synonyms and alternative designations in chemical literature and commercial databases [1] [3] [8]. The most commonly encountered synonym is Arginine ethyl ester dihydrochloride, which represents a simplified version of the full chemical name [1] [14] [15].
The abbreviated notation H-Arg-OEt.2HCl is frequently used in peptide chemistry and biochemical literature [1] [9] [12]. This notation follows standard amino acid abbreviation conventions where H- indicates the free amino terminus, Arg represents arginine, OEt designates the ethyl ester, and 2HCl indicates the dihydrochloride salt form [9] [10]. Variations of this abbreviated form include H-Arg-OEt·2HCl and H-L-Arg-OEt·2HCl [10] [12] [21].
Another significant synonym is Ethyl argininate dihydrochloride, which emphasizes the ester nature of the compound [1] [13] [10]. The designation L-Arginine ethyl ester hydrochloride (1:2) specifically indicates the stoichiometric relationship between the amino acid ester and the hydrochloride components [8] [14] [17].
Additional alternative designations found in chemical databases include ethyl L-argininate dihydrochloride and L-Arginine, ethyl ester, dihydrochloride [10] [12] [15]. The Chemical Abstracts Service also recognizes the compound under the systematic name ethyl N~5~-(diaminomethylidene)-L-ornithinate [10].
Synonym Category | Designation |
---|---|
Primary Common Name | L-Arginine ethyl ester dihydrochloride |
Abbreviated Chemical Notation | H-Arg-OEt.2HCl |
Alternative Abbreviated Forms | H-Arg-OEt·2HCl, H-L-Arg-OEt·2HCl |
Ester-Focused Designation | Ethyl argininate dihydrochloride |
Stoichiometric Designation | L-Arginine ethyl ester hydrochloride (1:2) |
Systematic Alternative | ethyl L-argininate dihydrochloride |
Chemical Abstracts Service Variant | ethyl N~5~-(diaminomethylidene)-L-ornithinate |
L-Arginine ethyl ester dihydrochloride is registered under the Chemical Abstracts Service number 36589-29-4, which serves as its primary identification number in chemical databases worldwide [1] [16] [17] [18]. This Chemical Abstracts Service number is consistently referenced across multiple chemical suppliers and research databases [3] [5] [21].
The compound is assigned the European Community number 609-261-0 for regulatory purposes within European Union chemical registration systems [1]. The United States Food and Drug Administration Unique Ingredient Identifier number D04K8356K7 provides specific identification within pharmaceutical and food additive databases [1] [3] [21].
In the PubChem database, the compound is cataloged under Compound Identification Number 45073230 [1]. The molecular structure and associated data are comprehensively documented under this identifier, providing access to computational chemical properties and biological activity information [1].
The MDL number MFCD00038949 serves as the compound identifier in the Molecular Design Limited database system, widely used in chemical inventory management and research applications [1] [3] [18] [21]. This identifier is commonly referenced in chemical supply catalogs and research publications [18] [25].
Additional database identifiers include the Wikidata identifier Q27275921 and the NACRES code NA.26 [1] [3]. The compound is also classified under Harmonized System of Nomenclature code 38229010 for international trade purposes [13] [18].
Database/Registry | Identifier |
---|---|
Chemical Abstracts Service | 36589-29-4 |
European Community Number | 609-261-0 |
Food and Drug Administration Unique Ingredient Identifier | D04K8356K7 |
PubChem Compound Identification | 45073230 |
Molecular Design Limited Number | MFCD00038949 |
Wikidata Identifier | Q27275921 |
NACRES Code | NA.26 |
Harmonized System Nomenclature | 38229010 |
Water Hazard Class | WGK 3 |
L-Arginine ethyl ester dihydrochloride belongs to the primary chemical class of amino acid derivatives, specifically categorized as a protected amino acid [22] [27] [30]. The compound represents a modified form of the naturally occurring amino acid L-arginine, where the carboxyl group has been protected through esterification with ethanol [11] [23] [27].
Within the broader classification of amino acid derivatives, this compound falls under the subcategory of ethyl ester amino acid salts [22] [29]. The dihydrochloride salt form places it within the classification of amino acid hydrochloride derivatives, which are commonly used to enhance solubility and stability of amino acid compounds [29] [32].
From a stereochemical perspective, the compound maintains the L-stereoisomer configuration characteristic of naturally occurring amino acids [6] [17]. This stereochemical designation is crucial for its biological activity and compatibility with enzymatic systems [11] [26].
The compound is classified as a protected amino acid in synthetic chemistry applications [27] [28] [31]. The ethyl ester group serves as a protecting group for the carboxyl functionality, preventing unwanted reactions during peptide synthesis and other chemical transformations [28] [31]. This protection strategy is widely employed in solid-phase peptide synthesis and organic synthesis methodologies [28].
In pharmaceutical and biochemical contexts, L-Arginine ethyl ester dihydrochloride is categorized as a pharmaceutical intermediate and biochemical reagent [19] [25] [30]. Its role as a building block in the synthesis of more complex molecules places it within the fine chemicals category [15] [30].
The compound is further classified based on its physical and chemical properties. It belongs to the category of water-soluble compounds due to the presence of the dihydrochloride salt form [18] [25]. Storage classification requirements place it in the freezer storage category, typically requiring storage at minus twenty degrees Celsius to maintain stability [6] [18] [21].
Classification Category | Specific Classification |
---|---|
Primary Chemical Class | Amino Acid Derivatives |
Functional Group Classification | Ethyl Ester Dihydrochloride Salt |
Stereochemical Classification | L-Stereoisomer |
Synthetic Chemistry Category | Protected Amino Acid |
Pharmaceutical Classification | Pharmaceutical Intermediate |
Biochemical Classification | Biochemical Reagent |
Fine Chemicals Classification | Building Block Chemical |
Solubility Classification | Water-Soluble Compound |
Storage Classification | Freezer Storage Required |
Research Application | Research Chemical |
The molecular structure of L-Arginine ethyl ester dihydrochloride is defined by the molecular formula C₈H₁₈N₄O₂·2HCl with a molecular weight of 275.18 g/mol [1] [17] [18]. The International Chemical Identifier string InChI=1S/C8H18N4O2.2ClH/c1-2-14-7(13)6(9)4-3-5-12-8(10)11;;/h6H,2-5,9H2,1H3,(H4,10,11,12);2*1H/t6-;;/m0../s1 provides a complete structural description for computational chemistry applications [1] [17].
The Simplified Molecular Input Line Entry System representation CCOC(=O)C@HN.Cl.Cl describes the molecular connectivity and stereochemistry in a linear format [1] [6]. The International Chemical Identifier Key RPFXMGGIQREZOH-ILKKLZGPSA-N serves as a unique molecular identifier for database searches and structural comparisons [1] [17].
The compound exhibits characteristic physical properties including a white to off-white powder appearance and hygroscopic nature [3] [6] [21]. Melting point ranges from 115 to 118 degrees Celsius, and the compound demonstrates slight solubility in water and methanol [3] [18].